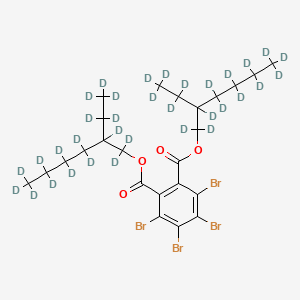
Pyronil 45-d34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyronil 45-d34: , also known as 3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl-d34) Ester, is a brominated phthalate derivative with the molecular formula C24D34Br4O4 and a molecular weight of 740.35 g/mol . It is commonly used as a flame retardant and has applications in various industrial and environmental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyronil 45-d34 involves the esterification of tetrabromophthalic acid with 2-ethylhexanol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Pyronil 45-d34 undergoes various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized under strong oxidative conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines are used for substitution reactions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of tetrabromophthalic anhydride.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyronil 45-d34 is used as a reference standard in environmental testing and analytical chemistry due to its stable isotope labeling .
Biology and Medicine: While primarily used in industrial applications, this compound’s brominated structure has been studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological membranes .
Industry: In industry, this compound is widely used as a flame retardant in plastics, textiles, and electronic devices. Its effectiveness in reducing flammability makes it a valuable additive in manufacturing .
Mechanism of Action
Mechanism: The flame-retardant action of Pyronil 45-d34 is primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire .
Molecular Targets and Pathways: In biological systems, this compound may interact with cellular membranes and proteins, potentially affecting their function. detailed studies on its specific molecular targets are limited .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar structural characteristics but without bromination.
Polybrominated diphenyl ethers (PBDEs): A class of brominated flame retardants with similar applications but different chemical structures.
Uniqueness: Pyronil 45-d34’s uniqueness lies in its combination of bromination and esterification, providing both flame retardant properties and chemical stability. Unlike DEHP, which is restricted due to its endocrine-disrupting properties, this compound’s brominated structure alters its physical and chemical properties, potentially reducing its toxicity .
Properties
Molecular Formula |
C24H34Br4O4 |
|---|---|
Molecular Weight |
740.3 g/mol |
IUPAC Name |
bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |
InChI Key |
UUEDINPOVKWVAZ-RFETUZSTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















